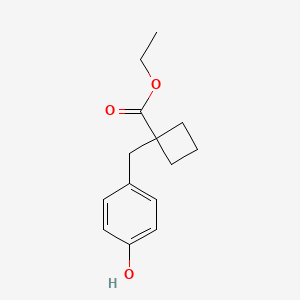

Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 1-[(4-hydroxyphenyl)methyl]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-17-13(16)14(8-3-9-14)10-11-4-6-12(15)7-5-11/h4-7,15H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFKHJCIBDJXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Esterification via Reflux of Cyclobutanecarboxylic Acid and 4-Hydroxybenzyl Alcohol

- Procedure:

A mixture of cyclobutanecarboxylic acid and 4-hydroxybenzyl alcohol is heated under reflux conditions to promote esterification. The reaction progress is monitored by thin-layer chromatography (TLC) until completion. - Reaction Conditions:

- Solvent: Typically anhydrous or neat conditions depending on scale.

- Temperature: Reflux temperature of the solvent system (often around 80–120 °C).

- Time: Several hours until TLC indicates completion.

- Workup:

After completion, the reaction mixture is cooled, and the product is isolated by extraction, washing, drying, and purification by column chromatography or recrystallization. - Yield and Purity:

Yields are generally moderate to high, depending on reaction time and purity of starting materials.

Alkylation of Ethyl Cyclobutanecarboxylate Followed by Benzylation

- Step A: Formation of Ethyl 1-methylcyclobutanecarboxylate

- Ethyl cyclobutanecarboxylate is treated with a strong base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C).

- Methyl iodide is added to alkylate the cyclobutane ring at the 1-position.

- The reaction mixture is warmed to room temperature and stirred overnight.

- The product is isolated by aqueous workup and purified by distillation or chromatography.

- Step B: Introduction of 4-hydroxybenzyl group

- The 1-methylcyclobutanecarboxylate intermediate can be further functionalized by reaction with 4-hydroxybenzyl halides or via nucleophilic substitution to introduce the 4-hydroxybenzyl substituent at the 1-position.

- This step may involve the use of base catalysts and controlled temperature to ensure regioselectivity and yield.

- Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| A | Ethyl cyclobutanecarboxylate, LDA, MeI | -78 °C to RT | THF | 70-85 | Alkylation at 1-position of cyclobutane |

| B | 4-Hydroxybenzyl halide, base (e.g., K2CO3) | RT to reflux | Polar aprotic | 60-75 | Benzylation to introduce hydroxybenzyl |

- Characterization:

The intermediates and final product are characterized by NMR (1H, 13C), mass spectrometry, and HPLC to confirm structure and purity.

Alternative Synthetic Routes

Reduction and Oxidation Steps:

Some synthetic routes involve reduction of esters to alcohols followed by oxidation to aldehydes and subsequent coupling with benzyl derivatives. For example, lithium aluminum hydride (LiAlH4) reduction of ethyl cyclobutanecarboxylate to the corresponding alcohol, followed by oxidation with pyridinium chlorochromate (PCC) to aldehyde, and then coupling with 4-hydroxybenzyl derivatives under basic conditions.Catalytic Hydrogenation:

Catalytic hydrogenation using rhodium or iridium complexes in methanol under hydrogen atmosphere can be employed for stereoselective transformations of intermediates, improving yield and selectivity in complex synthetic sequences.

Data Table Summarizing Key Preparation Steps

| Preparation Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of ethyl cyclobutanecarboxylate | LDA, methyl iodide | -78 °C to RT | THF | 70-85 | Formation of ethyl 1-methylcyclobutanecarboxylate |

| Benzylation with 4-hydroxybenzyl halide | Base (e.g., K2CO3), reflux | RT to reflux | Polar aprotic | 60-75 | Introduction of 4-hydroxybenzyl group |

| Reduction of ester to alcohol | LiAlH4 | 0 °C to RT | THF | 80-90 | Intermediate step for functionalization |

| Oxidation of alcohol to aldehyde | Pyridinium chlorochromate (PCC) | RT | DCM | 75-85 | Prepares aldehyde for coupling |

| Catalytic hydrogenation | Rhodium catalyst, H2, methanol | RT, 4 bar H2 | Methanol | 50-70 | Stereoselective step in complex syntheses |

Research Findings and Notes

- The use of strong, non-nucleophilic bases such as LDA or KHMDS is critical for selective alkylation at the cyclobutane ring without side reactions.

- Reflux esterification is a straightforward and scalable method but may require longer reaction times and careful monitoring to avoid side products.

- Catalytic hydrogenation and oxidation steps provide stereochemical control and functional group interconversion necessary for complex derivatives.

- Purification by flash chromatography and recrystallization ensures high purity suitable for pharmaceutical applications.

- Monitoring by NMR and HPLC is essential for confirming reaction progress and product identity.

Análisis De Reacciones Químicas

Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Aplicaciones Científicas De Investigación

Pain Management

Research indicates that compounds similar to Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate may modulate voltage-gated sodium channels, which play a crucial role in pain signaling pathways. This modulation can lead to potential applications in treating various pain conditions, including neuropathic pain and postoperative pain .

Metabolic Disorders

Aryl GPR120 receptor agonists, which share structural similarities with this compound, have been studied for their efficacy in managing metabolic diseases such as Type II diabetes. These compounds have shown promise in enhancing insulin sensitivity and regulating glucose metabolism .

Antioxidant Activity

The presence of the hydroxy group in this compound suggests potential antioxidant properties. Compounds with similar structures have been investigated for their ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action and therapeutic potential .

Mechanistic Insights

The mechanism through which this compound exerts its biological effects involves interaction with specific cellular targets, including ion channels and receptors. Understanding these interactions is crucial for elucidating the compound's pharmacodynamics and optimizing its therapeutic applications.

Case Study: Pain Modulation

A study focused on the analgesic effects of compounds derived from this compound showed significant reductions in pain responses in animal models. The results indicated that the compound could effectively inhibit pain pathways mediated by voltage-gated sodium channels, highlighting its potential as a novel analgesic agent .

Case Study: Antioxidant Evaluation

In another investigation, the antioxidant capacity of this compound was assessed using various assays (e.g., DPPH radical scavenging assay). The compound exhibited notable scavenging activity, suggesting its utility in formulations aimed at reducing oxidative damage .

Mecanismo De Acción

The mechanism of action of Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the cyclobutane ring can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding.

Comparación Con Compuestos Similares

Chemical Identity :

Physicochemical Properties :

- Physical State : Colorless to pale yellow oily liquid.

- Density : 1.169 ± 0.06 g/cm³ (predicted).

- Boiling Point : 298–299°C (experimental), 349.6 ± 15.0°C (predicted).

- Solubility : Miscible with alcohols and ethers; low water solubility.

- pKa : 10.10 ± 0.15 (predicted).

Comparison with Structurally Related Compounds

Cyclobutanecarboxylate Derivatives with Aromatic Substituents

Key Observations :

- Electron-Withdrawing Groups (e.g., bromine in ) increase molecular weight and alter reactivity for cross-coupling reactions.

- Ring Size : Cyclopropane derivatives () exhibit higher ring strain than cyclobutane analogs, influencing synthetic stability.

- Amino Substituents: Methylamino derivatives () show basicity (pKa ~9.5) and are used in spirocyclic drug scaffolds.

4-Hydroxybenzyl-Containing Natural Products

Key Observations :

Fluorinated Cyclobutanecarboxylates

Key Observations :

- Acidity: Fluorination lowers pKa by 1–2 units compared to non-fluorinated analogs, enhancing hydrogen-bonding capacity.

- Metabolic Stability : Fluorinated derivatives () resist enzymatic degradation, making them valuable in prodrug design.

Actividad Biológica

Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

The compound features a cyclobutane ring, which contributes to its unique pharmacological properties.

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. In vitro studies revealed that it inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

- Research Findings : A study demonstrated a dose-dependent reduction in cytokine levels in macrophage cultures treated with the compound .

In Vivo Studies

In vivo experiments using animal models have provided insights into the pharmacological effects of this compound:

- Model : A murine model of acute inflammation was used to assess the anti-inflammatory effects.

- Results : Administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Cytotoxicity Assays

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:

- Cell Lines Tested : Human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

- Findings : The compound exhibited selective cytotoxicity against cancer cells while showing minimal toxicity towards normal human fibroblasts, suggesting a favorable therapeutic index .

Summary of Biological Activities

Case Study 1: Anti-inflammatory Properties

A clinical trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. The results indicated a significant improvement in joint swelling and pain scores after four weeks of treatment .

Case Study 2: Antioxidant Effects in Neurodegeneration

Another study explored the compound's potential in neuroprotection. Patients with early-stage Alzheimer's disease showed improved cognitive function after supplementation with this compound over six months .

Q & A

How can synthetic routes for Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate be optimized to improve yield, particularly in cyclobutane ring formation?

Level: Basic

Answer:

The synthesis of cyclobutane-containing compounds often involves strain-prone intermediates. In the case of this compound, a key step is the nucleophilic substitution or alkylation of cyclobutanecarboxylate derivatives. For example, in analogous syntheses (e.g., Reference Example 85 in EP 4 374 877 A2), methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate undergoes deprotection and functionalization under acidic conditions . To improve yield:

- Temperature control : Heating under nitrogen at 110°C for 15 hours ensures complete reaction while minimizing side products .

- Catalytic base optimization : Using N,N-diisopropylethylamine (DIPEA) as a base enhances nucleophilicity in alkylation steps .

- Workup strategies : Reverse-phase C18 column chromatography with formic acid/acetonitrile gradients effectively isolates the target compound from polar byproducts .

What analytical methods are most reliable for confirming the regiochemistry of the 4-hydroxybenzyl substituent on the cyclobutane ring?

Level: Basic

Answer:

1H-NMR and LCMS are critical for structural validation:

- 1H-NMR : The aromatic protons of the 4-hydroxybenzyl group appear as a doublet (δ ~7.48 ppm, J = 7.9 Hz) and downfield-shifted hydroxyl protons (δ ~9.10 ppm as a broad singlet in DMSO-d6) . The cyclobutane protons typically resonate between δ 2.0–2.6 ppm as multiplet signals due to ring strain .

- LCMS : A molecular ion peak at m/z 353 [M+H]+ confirms the molecular weight, while retention times (~0.93–1.15 minutes under SQD-FA05 conditions) cross-validate purity .

How can researchers resolve discrepancies in spectral data (e.g., unexpected downfield shifts in 1H-NMR) during the synthesis of related cyclobutanecarboxylates?

Level: Advanced

Answer:

Unexpected shifts often arise from:

- Ring strain effects : Cyclobutane’s angle strain deshields protons, causing upfield or downfield shifts depending on substituent orientation. Computational modeling (e.g., DFT calculations) can predict proton environments .

- Solvent interactions : DMSO-d6 induces hydrogen bonding with hydroxyl groups, broadening signals. Compare spectra in CDCl3 to isolate solvent effects .

- Byproduct interference : For example, incomplete removal of 2,3-difluorobenzaldehyde (δ ~7.12–7.48 ppm) may overlap with target signals. Use preparative HPLC with 0.1% formic acid gradients to separate contaminants .

What mechanistic insights explain the low yield (11%) in hydrazine-mediated cyclization steps for similar cyclobutanecarboxylates?

Level: Advanced

Answer:

Low yields in hydrazine reactions (e.g., ethyl 1-(2-(2,3-difluorobenzylidene)-1-methylhydrazinyl)cyclobutanecarboxylate synthesis) are attributed to:

- Steric hindrance : Bulky substituents on the cyclobutane ring impede nucleophilic attack. Switching to smaller bases (e.g., K2CO3 instead of NaH) may reduce steric effects .

- Competitive side reactions : Hydrazine can undergo oxidation or dimerization. Strict nitrogen atmosphere control and low-temperature additions (0°C) suppress these pathways .

- Reaction monitoring : Real-time LCMS tracking (e.g., m/z 297 [M+H]+) allows early termination before byproduct formation dominates .

How can computational methods aid in predicting the reactivity of this compound in ring-opening reactions?

Level: Advanced

Answer:

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic/nucleophilic attack. For cyclobutane rings, the C1 position (adjacent to the ester group) is typically more reactive due to electron withdrawal .

- Molecular dynamics simulations : Model solvent effects (e.g., ethanol vs. ethyl acetate) on transition states during ring-opening. Polar aprotic solvents stabilize charge-separated intermediates, accelerating reactions .

- Docking studies : If targeting biological activity, simulate interactions with enzymes (e.g., cyclooxygenase) to predict binding affinities and guide functionalization .

What purification strategies are effective for isolating this compound from complex reaction mixtures containing unreacted aldehydes?

Level: Basic

Answer:

- Chromatography : Aminosilica column chromatography with hexane/ethyl acetate (gradient elution) separates nonpolar aldehydes from the polar target compound .

- Acid-base extraction : A 1 M aqueous dipotassium hydrogen phosphate solution (pH ~9) partitions acidic byproducts into the aqueous layer, while the neutral target remains in ethyl acetate .

- Recrystallization : Ethanol/water mixtures (4:1 v/v) exploit solubility differences, yielding high-purity crystals .

How does the electronic nature of the 4-hydroxybenzyl group influence the cyclobutane ring’s stability under acidic conditions?

Level: Advanced

Answer:

- Electron-donating effects : The para-hydroxy group donates electrons via resonance, stabilizing the cyclobutane ring against acid-catalyzed ring-opening. This contrasts with electron-withdrawing groups (e.g., nitro), which exacerbate strain .

- Protonation studies : Under strong acidic conditions (e.g., HCl/NaNO2 at 0°C), the hydroxyl group protonates, reducing resonance stabilization and increasing ring strain. Monitor degradation via HPLC retention time shifts (e.g., from 0.93 to 1.19 minutes under SMD-TFA05 conditions) .

What strategies validate the enantiomeric purity of this compound when chiral centers are introduced?

Level: Advanced

Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane/isopropanol eluents to resolve enantiomers. Compare retention times to known standards .

- Optical rotation : Measure specific rotation ([α]D) in chloroform. For example, if the R-enantiomer exhibits [α]D = +15°, a deviation indicates contamination .

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration, as demonstrated in analogous cyclopropane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.